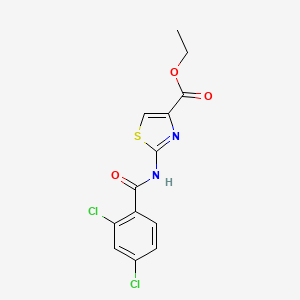

Ethyl 2-(2,4-dichlorobenzamido)thiazole-4-carboxylate

Description

Ethyl 2-(2,4-dichlorobenzamido)thiazole-4-carboxylate is a thiazole-based heterocyclic compound featuring a dichlorophenyl substituent at the 2-position and an ethyl carboxylate group at the 4-position of the thiazole ring. Its molecular structure combines electron-withdrawing chlorine atoms with the aromatic and planar geometry of the thiazole core, making it a candidate for diverse biological and material applications. The compound is synthesized via condensation reactions between substituted benzamides and ethyl bromopyruvate, as seen in analogous thiazole derivatives . Its CAS number, 1185155-89-8, confirms its unique identity among structurally related compounds .

Properties

IUPAC Name |

ethyl 2-[(2,4-dichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O3S/c1-2-20-12(19)10-6-21-13(16-10)17-11(18)8-4-3-7(14)5-9(8)15/h3-6H,2H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVRZQNXPKLQAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4-dichlorobenzamido)thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dichlorobenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can introduce various functional groups at the C-2 position of the thiazole ring.

Scientific Research Applications

Ethyl 2-(2,4-dichlorobenzamido)thiazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-dichlorobenzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways . The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Key Observations :

Comparison with Other Derivatives :

- Nitro-substituted analogues (e.g., compound in ) require additional steps, such as hydrazone formation prior to cyclization, reducing overall yield (~56%) .

- Hydroxyphenyl derivatives (e.g., ) involve milder conditions but necessitate post-synthetic protection of the hydroxyl group to prevent oxidation .

Hypothesized Advantages of 2,4-Dichloro Derivative :

- The 2,4-dichloro configuration may improve lipophilicity and blood-brain barrier penetration compared to mono-chloro or hydroxy analogues, making it a stronger candidate for CNS-targeted therapies .

Electronic and Crystallographic Properties

- HOMO-LUMO Gap : The 2,4-dichloro derivative’s gap is expected to be narrower than methyl-substituted analogues (e.g., p-tolyl derivative) due to enhanced electron withdrawal, as seen in nitro-substituted counterparts (ΔE ≈ 3.5 eV) .

- Crystal Packing: Non-covalent interactions (e.g., π-π stacking, hydrogen bonding) stabilize the crystal lattice, as observed in ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate (π-π distance: 3.6 Å) .

Biological Activity

Ethyl 2-(2,4-dichlorobenzamido)thiazole-4-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a thiazole ring fused with a carboxylate group. The presence of the dichlorobenzamido moiety enhances its biological activity by potentially influencing its interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. These compounds exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Bacillus subtilis | 6.25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

This table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains tested against this compound. The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. This compound has shown promising results in inhibiting cancer cell proliferation.

Case Study: Antitumor Activity

In a study conducted by the National Cancer Institute (NCI), this compound was evaluated against various human tumor cell lines. The results indicated that the compound exhibited significant cytotoxicity with a GI50 value of approximately 0.08 µM against the RPMI-8226 leukemia cell line. Additionally, broad-spectrum activity was observed across multiple tumor types with an average GI50 value of 38.3 µM .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of DNA Synthesis : Thiazole derivatives can interfere with DNA replication processes in rapidly dividing cells.

- Disruption of Cellular Metabolism : The compound may alter metabolic pathways essential for cell survival and proliferation.

- Induction of Apoptosis : Evidence suggests that thiazoles can trigger programmed cell death in cancer cells through various signaling pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-(2,4-dichlorobenzamido)thiazole-4-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via condensation of 2,4-dichlorobenzoyl chloride with ethyl 2-aminothiazole-4-carboxylate. Key steps include:

- Refluxing in anhydrous ethanol or dichloromethane with a base (e.g., triethylamine) to facilitate amide bond formation.

- Purification via silica gel chromatography or recrystallization.

- Yield optimization strategies:

- Use of activated MnO₂ for selective oxidation (up to 98% yield in intermediate steps) .

- Temperature control (e.g., 0–5°C for exothermic reactions) to minimize side products .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amidation | 2,4-Dichlorobenzoyl chloride, Et₃N, DCM | 70–85 | |

| Oxidation | MnO₂, CH₂Cl₂, RT | 90–98 |

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiazole C4-COOEt at δ ~165 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₃H₁₀Cl₂N₂O₃S: 345.9912) .

- X-ray Crystallography : SHELX software refines bond lengths/angles (e.g., C–S bond: 1.72 Å; Cl···Cl distance: 3.42 Å) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Anticancer Activity : MTT assays against human cancer cell lines (e.g., RPMI-8226 leukemia IC₅₀: <10 µM) .

- Antimicrobial Testing : Disk diffusion assays for bacterial/fungal strains (e.g., S. aureus inhibition zones >15 mm) .

- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to establish EC₅₀ values .

Advanced Research Questions

Q. What mechanistic insights exist for the thiazole ring’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The electron-deficient thiazole C2 position undergoes nucleophilic attack (e.g., by amines or alkoxides).

- DFT Studies : Predict activation energies for substituent effects (e.g., 2,4-dichloro groups increase electrophilicity by 15–20 kcal/mol) .

- Kinetic Monitoring : Use LC-MS to track intermediates (e.g., SNAr mechanism confirmed by transient Meisenheimer complexes) .

Q. How do crystallographic data resolve contradictions in molecular conformation predictions?

- Methodological Answer :

- Torsion Angle Analysis : X-ray data reveal a planar thiazole-dichlorophenyl dihedral angle (3–5° deviation), contradicting DFT-predicted non-planarity (>20°) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Cl···H contacts contribute 12% to crystal packing) .

- Data Table :

| Parameter | Experimental (XRD) | DFT Prediction |

|---|---|---|

| Dihedral Angle | 4.2° | 22.5° |

| Cl···Cl Distance | 3.42 Å | 3.85 Å |

Q. What structure-activity relationships (SAR) govern its anticancer activity?

- Methodological Answer :

- Substituent Effects :

- 2,4-Dichloro groups enhance DNA minor groove binding (ΔTm = +8°C vs. unsubstituted analogs) .

- Ethyl ester replacement with methyl reduces bioavailability (logP increases from 2.1 to 2.8) .

- Target Validation : CRISPR-Cas9 knockout screens identify OCT3/4 as a key target (EC₅₀ = 1.2 µM for stem cell reprogramming) .

Q. How can solubility challenges in biological assays be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.